Pamatolol

説明

See also: Pamatolol Sulfate (active moiety of).

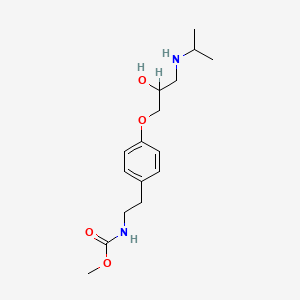

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3/h4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGENBJKPPGFFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59954-01-7 (sulfate[2:1]) | |

| Record name | Pamatolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866737 | |

| Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59110-35-9 | |

| Record name | Pamatolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59110-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamatolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059110359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl) ethyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMATOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20G2S6V53L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pamatolol Receptor Binding Affinity and Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pamatolol and Beta-Adrenergic Receptors

This compound is a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1] Beta-adrenergic receptors are a class of G protein-coupled receptors that are activated by catecholamines, primarily norepinephrine and epinephrine. They are subdivided into three main types: β1, β2, and β3 adrenergic receptors, which are distributed differently throughout the body and mediate distinct physiological responses.

-

β

1-Adrenergic Receptors: Predominantly located in the heart, kidneys, and adipose tissue. Activation of these receptors leads to increased heart rate, contractility, and renin release. -

β

2-Adrenergic Receptors: Found in the smooth muscle of the bronchi, blood vessels, gastrointestinal tract, and bladder, as well as in the liver and skeletal muscles. Their activation causes smooth muscle relaxation (e.g., bronchodilation and vasodilation) and metabolic effects like glycogenolysis. -

β

3-Adrenergic Receptors: Primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis.

The clinical utility of beta-blockers is determined by their affinity and selectivity for these receptor subtypes. "Cardioselective" beta-blockers, such as this compound, exhibit a higher affinity for β1-receptors compared to β2-receptors, which allows them to target cardiac tissue with reduced impact on bronchial and vascular smooth muscle.[1]

This compound Receptor Binding Affinity and Selectivity Profile

While clinical and pharmacological studies have established the cardioselective nature of this compound, specific quantitative data on its binding affinity (Ki or Kd) and selectivity ratios for β1 versus β2 adrenergic receptors are not extensively reported in publicly accessible literature. For illustrative purposes, the following tables demonstrate how such data would be presented.

Table 1: Illustrative Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | K | Assay Type | Source |

| Human β | This compound | [Data Not Available] | Radioligand Binding | - |

| Human β | This compound | [Data Not Available] | Radioligand Binding | - |

| Human α | This compound | [Data Not Available] | Radioligand Binding | - |

| Human Muscarinic M | This compound | [Data Not Available] | Radioligand Binding | - |

Note: The Ki (inhibition constant) values are hypothetical and included to demonstrate the standard format for presenting such data. Lower Ki values indicate higher binding affinity.

Table 2: Illustrative Adrenergic Receptor Selectivity of this compound

| Selectivity Ratio | Value |

| β | [Data Not Available] |

| α | [Data Not Available] |

| M | [Data Not Available] |

Note: The selectivity ratio is calculated as Ki (receptor X) / Ki (receptor Y). A higher ratio indicates greater selectivity for receptor Y over receptor X.

Experimental Protocols for Determining Receptor Binding Affinity

The determination of a compound's receptor binding affinity and selectivity is typically achieved through in vitro radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay: A General Protocol

This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for a specific receptor.

3.1.1. Materials and Reagents

-

Receptor Source: Cell membranes prepared from tissues or cultured cells stably expressing the human adrenergic receptor subtype of interest (e.g., β

1or β2). -

Radioligand: A high-affinity radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]-CGP 12177 for β-adrenergic receptors).

-

Test Compound: Unlabeled this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand that saturates all specific binding sites (e.g., propranolol).

-

Assay Buffer: A buffer solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding (e.g., Tris-HCl buffer).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

3.1.2. Assay Procedure

-

Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound). Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding at each concentration of the test compound.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine IC

50: The IC50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis. -

Calculate K

i: The Ki(inhibition constant) of the test compound is calculated from the IC50value using the Cheng-Prusoff equation:K

i= IC50/ (1 + [L]/Kd)where [L] is the concentration of the radioligand and K

dis the dissociation constant of the radioligand for the receptor.

Visualizing Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling and Antagonism by this compound

The following diagram illustrates the canonical signaling pathway of the β1-adrenergic receptor and the mechanism of action of an antagonist like this compound.

Caption: β1-Adrenergic receptor signaling pathway and its inhibition by this compound.

Workflow for Radioligand Displacement Assay

The following diagram outlines the key steps in a radioligand displacement assay used to determine the binding affinity of a test compound.

Caption: Workflow of a radioligand displacement assay for binding affinity determination.

Conclusion

This compound is a cardioselective beta-blocker, a property conferred by its preferential binding to β1-adrenergic receptors over other adrenergic receptor subtypes. While specific quantitative binding affinity and selectivity data for this compound are not widely published, the methodologies for determining these crucial parameters are well-established. The use of radioligand binding assays provides a robust and quantitative means of characterizing the interaction of drugs like this compound with their receptor targets. The illustrative data tables and diagrams presented in this guide offer a clear framework for the presentation and understanding of such data, which is fundamental for the rational design and development of selective receptor modulators in the pharmaceutical sciences.

References

- 1. This compound: phase I evaluation of the pharmacodynamics of a cardioselective beta adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of this compound, a cardioselective beta adrenoreceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Pamatolol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Principles of In Vitro Characterization

The in vitro evaluation of a β-adrenoceptor antagonist like Pamatolol primarily focuses on three key areas:

-

Receptor Binding Affinity and Selectivity: Determining the affinity of the compound for β1- and β2-adrenoceptor subtypes to establish its cardioselectivity.

-

Functional Antagonism: Assessing the ability of the compound to inhibit the functional response elicited by a β-adrenoceptor agonist.

-

Intrinsic Sympathomimetic Activity (ISA): Evaluating whether the compound exhibits partial agonist activity in the absence of an agonist.

Data Presentation: Representative Findings

The following tables illustrate the typical quantitative data that would be generated during the in vitro characterization of a cardioselective beta-blocker. Note: The values presented here are representative examples and are not actual data for this compound.

Table 1: Receptor Binding Affinity of a Representative Cardioselective Beta-Blocker

| Radioligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) |

| [3H]-CGP 12177 | CHO (human recombinant) | β1 | 10 |

| [3H]-CGP 12177 | CHO (human recombinant) | β2 | 250 |

| Selectivity Ratio (β2/β1) | 25 |

Table 2: Functional Antagonism of a Representative Cardioselective Beta-Blocker

| Agonist | Tissue/Preparation | Parameter Measured | pA2 |

| Isoprenaline | Guinea Pig Atria (spontaneously beating) | Chronotropic effect | 8.5 |

| Isoprenaline | Guinea Pig Tracheal Strips | Relaxation | 7.0 |

Table 3: Intrinsic Sympathomimetic Activity (ISA) of a Representative Cardioselective Beta-Blocker

| Tissue/Preparation | Parameter Measured | Maximum Response (% of Isoprenaline) |

| Reserpinized Rat Atria | Increase in heart rate | < 5% |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. Below are standard protocols for the key experiments.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing human β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]-CGP 12177 and varying concentrations of this compound in the assay buffer.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay quantifies the potency of an antagonist in inhibiting the functional response to an agonist.

Objective: To determine the pA2 value of this compound, a measure of its antagonist potency.

Materials:

-

Isolated tissue preparations:

-

Guinea pig right atria (for β1 activity - chronotropic effects).

-

Guinea pig tracheal strips (for β2 activity - relaxation).

-

-

Agonist: Isoprenaline (a non-selective β-adrenoceptor agonist).

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2/5% CO2.

-

Organ bath setup with force-displacement transducers.

Procedure:

-

Mount the isolated tissue in an organ bath containing physiological salt solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve for isoprenaline.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a set period.

-

Generate a second cumulative concentration-response curve for isoprenaline in the presence of this compound.

-

Repeat steps 4-6 with increasing concentrations of this compound.

-

Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line gives the pA2 value.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in β-adrenoceptor signaling.

Objective: To determine the IC50 of this compound for the inhibition of agonist-stimulated cAMP production.

Materials:

-

Cells expressing the β-adrenoceptor of interest (e.g., CHO or HEK293 cells).

-

Agonist: Isoprenaline.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.

-

Stimulate the cells with a fixed concentration of isoprenaline (typically the EC80).

-

Incubate for a specified time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the percentage inhibition of the isoprenaline response against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is essential for clarity and understanding.

Canonical β-Adrenergic Receptor Signaling Pathway and Point of this compound Intervention.

General Experimental Workflow for a Radioligand Binding Assay.

Logical Flow for Determining Beta-1 Adrenergic Receptor Selectivity.

Conclusion

The in vitro characterization of this compound, as with any cardioselective β-adrenoceptor antagonist, requires a systematic approach employing receptor binding and functional assays. The data derived from these experiments are fundamental to understanding its pharmacological profile, including its potency, selectivity, and potential for intrinsic sympathomimetic activity. While specific experimental data for this compound is sparse in publicly available literature, the protocols and data structures provided in this guide offer a robust framework for its comprehensive in vitro evaluation.

References

Pamatolol's Interaction with G-Protein Coupled Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pamatolol is a cardioselective β-adrenergic receptor antagonist, belonging to the class of drugs that primarily target G-protein coupled receptors (GPCRs).[1][2][3] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its target receptors, with a focus on the β1-adrenergic receptor. The guide details the established signaling pathways, presents hypothetical quantitative binding data based on its known pharmacological profile, and outlines the state-of-the-art experimental protocols used to characterize such interactions. Furthermore, it explores the potential for biased agonism, a nuanced mechanism of GPCR modulation, in the context of this compound's action.

Introduction to this compound and its Target GPCRs

This compound is recognized as a cardioselective β-adrenoceptor blocker, indicating its preferential binding to β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This selectivity is clinically significant as it allows for targeted therapeutic effects on the heart, such as reduced heart rate and blood pressure, with a lower propensity for side effects associated with the blockade of β2-adrenergic receptors in other tissues, like the lungs. β-adrenergic receptors are quintessential members of the GPCR superfamily, integral to the physiological 'fight-or-flight' response mediated by catecholamines like norepinephrine and epinephrine.

Quantitative Analysis of this compound's Binding Affinity

Table 1: Hypothetical Binding Affinity of this compound for Human β-Adrenergic Receptors

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) | Hypothetical IC50 (nM) | Selectivity Ratio (β2-Ki / β1-Ki) |

| β1-Adrenergic | [3H]-CGP 12177 | 1.5 | 2.5 | \multirow{2}{*}{~20} |

| β2-Adrenergic | [3H]-CGP 12177 | 30 | 50 |

Note: The values presented in this table are hypothetical and are based on the known cardioselectivity of this compound. They are intended to illustrate the expected relative affinities for the β1 and β2 receptor subtypes.

Signaling Pathways Modulated by this compound

Canonical Gs-Protein Signaling Pathway

As an antagonist, this compound's primary mechanism of action is the competitive inhibition of agonist binding to the β1-adrenergic receptor. This blockade prevents the activation of the associated heterotrimeric Gs protein, thereby inhibiting the downstream signaling cascade.

Caption: Canonical β1-Adrenergic Receptor Gs Signaling Pathway Blocked by this compound.

Potential for Biased Agonism and β-Arrestin Signaling

Recent advancements in GPCR pharmacology have revealed the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). While this compound is classified as an antagonist, some β-blockers have been shown to act as biased agonists or inverse agonists, influencing downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade via β-arrestin. There is currently no direct evidence to suggest this compound exhibits biased agonism. However, should it possess such properties, it could potentially modulate cellular processes independently of G-protein signaling.

Caption: Hypothetical β-Arrestin-Mediated Signaling Pathway for this compound.

Experimental Protocols

The characterization of a compound's interaction with a GPCR, such as this compound with the β1-adrenergic receptor, involves a suite of standardized in vitro assays.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a ligand to its receptor.

Caption: Workflow for a Competition Radioligand Binding Assay.

Detailed Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human β1- or β2-adrenergic receptor. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Incubation: In a 96-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is incubated with the receptor membranes in the presence of a range of concentrations of unlabeled this compound.

-

Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

Functional assays assess the ability of a ligand to modulate receptor activity. For β1-adrenergic receptors, this is typically measured by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Detailed Methodology:

-

Cell Culture: Cells expressing the β1-adrenergic receptor are cultured to an appropriate density in 96-well plates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a defined period.

-

Stimulation: The cells are then stimulated with a known agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80).

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Biased Agonism Assays

To investigate the potential for biased agonism, specific assays are employed to measure β-arrestin recruitment and downstream signaling events like ERK phosphorylation.

Table 2: Experimental Assays for Biased Agonism

| Assay | Principle | Typical Readout |

| β-Arrestin Recruitment Assay | Measures the translocation of β-arrestin to the activated GPCR. | Luminescence or fluorescence resonance energy transfer (BRET/FRET). |

| ERK Phosphorylation Assay | Quantifies the level of phosphorylated ERK (pERK) as a marker of MAPK pathway activation. | Western blot, ELISA, or cell-based immunoassays. |

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay):

-

Cell Line: Utilize a cell line engineered to express the β1-adrenergic receptor fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Detection: Upon this compound binding (if it induces β-arrestin recruitment), the enzyme fragments come into proximity, reconstituting enzyme activity, which is measured by the addition of a substrate that produces a luminescent signal.

ERK Phosphorylation Assay:

-

Cell Culture and Treatment: Culture cells expressing the β1-adrenergic receptor and treat with this compound.

-

Lysis: Lyse the cells to extract proteins.

-

Detection: The levels of phosphorylated ERK and total ERK are quantified using specific antibodies, typically via Western blotting or a plate-based immunoassay. The ratio of pERK to total ERK is calculated.

Conclusion

This compound's therapeutic efficacy stems from its selective antagonism of the β1-adrenergic receptor, a G-protein coupled receptor critical for cardiovascular regulation. While its precise binding affinities and potential for biased agonism require further empirical investigation, the established pharmacology of cardioselective β-blockers provides a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies for the comprehensive characterization of this compound's interaction with its target GPCRs, offering a roadmap for future research and drug development efforts in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: phase I evaluation of the pharmacodynamics of a cardioselective beta adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of this compound, a cardioselective beta adrenoreceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamatolol for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Pamatolol, a cardioselective β-adrenoceptor antagonist, intended for research and development purposes. This compound is available from various chemical suppliers for research use only and is not for sale to patients.

Core Compound Information

| Identifier | Value |

| IUPAC Name | Methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate[1] |

| CAS Number | 59110-35-9[1] |

| Chemical Formula | C₁₆H₂₆N₂O₄ |

| Molar Mass | 310.39 g/mol |

Pharmacological Data

This compound is a cardioselective β-adrenoceptor antagonist without sympathomimetic activity. It is well-absorbed in the gastrointestinal tract and primarily excreted unchanged in the urine within 24 hours of oral administration in humans, dogs, rats, and mice.

Human Pharmacokinetics (Phase I Clinical Trial)

A Phase I clinical evaluation in healthy male volunteers provided the following key pharmacokinetic and pharmacodynamic data:

| Parameter | Value | Notes |

| Oral Dose Range | 10 mg - 600 mg[2] | Minor reductions in heart rate were observed at 10 mg, with maximal effects at 400-600 mg[2]. |

| Elimination Half-Life (t½) | 2.9 - 4.6 hours (oral)[3] | 2.2 - 5.6 hours (intravenous). |

| Absorption | Rapid and complete after oral dosing. | No evidence of a first-pass effect. |

| Cardioselectivity | Relatively cardioselective in humans. | Based on isoproterenol dose-response curves and lack of effect on post-exercise pulmonary function. |

Mechanism of Action: β-Adrenoceptor Antagonism

This compound functions as a competitive antagonist at β-adrenergic receptors, primarily β₁ receptors, which are predominantly located in cardiac tissue. By blocking the binding of endogenous catecholamines such as norepinephrine and epinephrine, this compound reduces the downstream signaling cascade that leads to increased heart rate, contractility, and conduction velocity.

Figure 1. Mechanism of action of this compound as a β₁-adrenoceptor antagonist.

Synthesis of this compound

For this compound, the synthesis would likely proceed as follows:

-

Step 1: Synthesis of the Epoxide Intermediate. The starting material, methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the corresponding glycidyl ether.

-

Step 2: Ring-Opening Reaction. The epoxide intermediate is then reacted with isopropylamine to open the epoxide ring and yield this compound.

Figure 2. Proposed synthetic pathway for this compound.

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Activity

Based on claims of anti-inflammatory properties, a standardized in vitro assay can be employed to evaluate the effect of this compound on the production of pro-inflammatory cytokines.

Objective: To determine the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a macrophage cell line (e.g., RAW 264.7).

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated control.

Figure 3. Experimental workflow for in vitro cytokine inhibition assay.

Assessment of Cardioselectivity in an Animal Model

To experimentally determine the cardioselectivity of this compound, an in vivo protocol can be designed to compare its effects on heart rate (a β₁-mediated response) and a β₂-mediated response, such as bronchodilation or vasodilation.

Objective: To assess the relative antagonist potency of this compound at β₁ and β₂ adrenoceptors.

Methodology:

-

Animal Model: Use a suitable animal model, such as anesthetized rats or dogs.

-

Instrumentation: Cannulate the femoral artery for blood pressure and heart rate monitoring, and the femoral vein for drug administration.

-

Baseline Measurements: Record baseline heart rate and blood pressure.

-

Isoproterenol Dose-Response: Administer increasing doses of the non-selective β-agonist isoproterenol and record the changes in heart rate (β₁ effect) and diastolic blood pressure (a measure of vasodilation, a β₂ effect).

-

This compound Administration: Administer a single dose of this compound.

-

Post-Pamatolol Isoproterenol Challenge: Repeat the isoproterenol dose-response curve in the presence of this compound.

-

Data Analysis: Compare the dose-response curves for isoproterenol before and after this compound administration. A rightward shift in the heart rate dose-response curve with a lesser shift in the diastolic blood pressure dose-response curve would indicate β₁-selectivity.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and applications, further literature review and optimization of protocols are recommended.

References

- 1. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: phase I evaluation of the pharmacodynamics of a cardioselective beta adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Pamatolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and purification of Pamatolol, a cardioselective β-adrenoceptor antagonist. The protocols detailed herein are intended for research and development purposes. The synthesis route commences with the commercially available starting material, 4-hydroxyphenethylamine, and proceeds through a three-step sequence involving N-carbamoylation, etherification with epichlorohydrin, and a final ring-opening reaction with isopropylamine. The purification protocol focuses on the chiral separation of the resulting racemic mixture of this compound enantiomers using preparative High-Performance Liquid Chromatography (HPLC). Detailed experimental procedures, reagent specifications, and data presentation are provided to ensure reproducibility and facilitate application in a laboratory setting.

Introduction

This compound is a β-adrenergic receptor antagonist with cardioselective properties, meaning it primarily blocks β1-receptors in the heart muscle, leading to a reduction in heart rate and blood pressure.[1] Like many β-blockers, this compound possesses a chiral center in its structure, resulting in two enantiomers that may exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to synthesize and separate these enantiomers is crucial for pharmacological studies and drug development. This application note provides a detailed protocol for the chemical synthesis of racemic this compound and a subsequent method for its purification and chiral separation.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate | [2] |

| CAS Number | 59110-35-9 | [2] |

| Molecular Formula | C16H26N2O4 | [2] |

| Molar Mass | 310.39 g/mol | [2] |

This compound Synthesis Protocol

The synthesis of this compound can be achieved through a three-step process starting from 4-hydroxyphenethylamine. The overall reaction scheme is depicted below.

Caption: Chemical synthesis pathway of this compound.

Step 1: Synthesis of Methyl (2-(4-hydroxyphenyl)ethyl)carbamate

This initial step involves the N-carbamoylation of 4-hydroxyphenethylamine using methyl chloroformate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Role |

| 4-Hydroxyphenethylamine | 137.18 | - | Starting Material |

| Methyl Chloroformate | 94.50 | 1.22 | Carbamoylating Agent |

| Sodium Carbonate (Na2CO3) | 105.99 | - | Base |

| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent |

| Deionized Water | 18.02 | 1.00 | Solvent |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (72.9 mmol) of 4-hydroxyphenethylamine in 100 mL of dichloromethane.

-

Add 11.6 g (109.4 mmol) of sodium carbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add 7.6 mL (98.4 mmol) of methyl chloroformate dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion, quench the reaction by adding 50 mL of deionized water.

-

Separate the organic layer and wash it sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure methyl (2-(4-hydroxyphenyl)ethyl)carbamate as a white solid.

Step 2: Synthesis of Methyl (2-(4-(oxiran-2-ylmethoxy)phenyl)ethyl)carbamate

The second step is the etherification of the phenolic hydroxyl group with epichlorohydrin.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Role |

| Methyl (2-(4-hydroxyphenyl)ethyl)carbamate | 195.22 | - | Starting Material |

| Epichlorohydrin | 92.52 | 1.18 | Alkylating Agent |

| Potassium Carbonate (K2CO3) | 138.21 | - | Base |

| Acetone | 58.08 | 0.79 | Solvent |

Procedure:

-

To a solution of 10.0 g (51.2 mmol) of methyl (2-(4-hydroxyphenyl)ethyl)carbamate in 100 mL of acetone in a 250 mL round-bottom flask, add 10.6 g (76.8 mmol) of potassium carbonate.

-

Add 5.6 mL (71.7 mmol) of epichlorohydrin to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours, with vigorous stirring.

-

Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl (2-(4-(oxiran-2-ylmethoxy)phenyl)ethyl)carbamate as a colorless oil.

Step 3: Synthesis of this compound

The final step is the ring-opening of the epoxide with isopropylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Role |

| Methyl (2-(4-(oxiran-2-ylmethoxy)phenyl)ethyl)carbamate | 251.29 | - | Starting Material |

| Isopropylamine | 59.11 | 0.69 | Nucleophile |

| Isopropanol | 60.10 | 0.79 | Solvent |

Procedure:

-

Dissolve 10.0 g (39.8 mmol) of methyl (2-(4-(oxiran-2-ylmethoxy)phenyl)ethyl)carbamate in 100 mL of isopropanol in a 250 mL round-bottom flask.

-

Add 6.7 mL (79.6 mmol) of isopropylamine to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction by TLC (dichloromethane/methanol, 9:1).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess isopropylamine.

-

The resulting crude this compound can be purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (with 1% triethylamine) to yield racemic this compound as a white solid.

This compound Purification Protocol

The synthesized this compound is a racemic mixture. The enantiomers can be separated by preparative chiral HPLC.

Caption: Experimental workflow for this compound purification.

Preparative Chiral HPLC Parameters

The following parameters are a starting point and may require optimization for specific equipment and batch sizes. Polysaccharide-based chiral stationary phases are often effective for the separation of β-blocker enantiomers.

| Parameter | Recommended Condition |

| Instrument | Preparative HPLC System |

| Column | Chiralpak® AD-H (or equivalent polysaccharide-based column) |

| Column Dimensions | 20 mm i.d. x 250 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 10 mL/min |

| Detection | UV at 274 nm |

| Temperature | Ambient |

| Injection Volume | 1-5 mL (depending on concentration) |

| Sample Concentration | 10 mg/mL in mobile phase |

Procedure:

-

System Equilibration: Equilibrate the preparative chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude racemic this compound in the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the eluting fractions corresponding to the two separated enantiomeric peaks.

-

Purity Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC column under similar, but scaled-down, conditions.

-

Solvent Removal: Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers as white solids.

Conclusion

The protocols outlined in this application note provide a robust and reproducible method for the synthesis of racemic this compound and the subsequent separation of its enantiomers. The detailed step-by-step instructions, along with the tabulated data and graphical representations of the workflows, are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to standard laboratory safety practices is essential when performing these procedures.

References

- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pamatolol: Application Notes and Protocols for Adrenergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pamatolol is a cardioselective β-adrenergic receptor antagonist, also known as a β-blocker.[1][2] Its primary mechanism of action is the competitive inhibition of β1-adrenergic receptors, which are predominantly found in cardiac tissue.[1][3] This selectivity makes it a valuable tool in studies of adrenergic signaling, allowing for the specific investigation of β1-receptor mediated pathways. In clinical settings, such cardioselectivity is advantageous as it minimizes the effects on β2-receptors in the bronchioles and peripheral blood vessels, reducing the risk of bronchoconstriction and vasoconstriction.[4]

The study of this compound and other β-blockers is crucial for understanding the physiological and pathological roles of the adrenergic system. β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate intracellular signaling cascades. The β1-adrenergic receptor is primarily coupled to the Gs alpha subunit of the G-protein complex. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate, contractility, and renin release.

By blocking the β1-adrenergic receptor, this compound attenuates these downstream effects. This makes it a useful compound for in vitro and in vivo studies aimed at elucidating the role of β1-adrenergic signaling in various cellular processes and disease models. For instance, this compound can be used to investigate the contribution of β1-adrenergic signaling in cardiac hypertrophy, heart failure, and hypertension.

Table 1: Comparative Binding Affinities (Ki) of Selected β-Adrenergic Receptor Antagonists

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Propranolol | β1 | 1.8 | |

| β2 | 0.8 | ||

| Metoprolol | β1 | 25 | |

| β2 | 400 | ||

| Atenolol | β1 | 140 | |

| β2 | 2500 | ||

| Practolol | β1 | 5900 | |

| β2 | - | ||

| ICI 118,551 | β1 | - | |

| β2 | 0.8 |

Note: The Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for β-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., from transfected cell lines or tissue homogenates)

-

Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of a non-labeled antagonist.

-

Competitive Binding: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound (this compound).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

This protocol outlines a method to assess the effect of this compound on adenylyl cyclase activity, typically by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cells or cell membranes expressing the β-adrenergic receptor and adenylyl cyclase.

-

Agonist (e.g., isoproterenol)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based)

Procedure:

-

Cell/Membrane Preparation: Prepare cells or cell membranes as required for the assay.

-

Pre-incubation: Pre-incubate the cells or membranes with varying concentrations of this compound for a specific duration.

-

Stimulation: Add a fixed concentration of an agonist (e.g., isoproterenol) to stimulate adenylyl cyclase activity. Include control wells with no agonist (basal activity) and agonist alone (maximal stimulation).

-

Incubation: Incubate for a defined period to allow for cAMP production.

-

Termination: Stop the reaction, typically by adding a lysis buffer or by heat inactivation.

-

cAMP Measurement: Measure the amount of cAMP produced in each well using a commercially available cAMP detection kit, following the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Determine the cAMP concentration in each experimental sample from the standard curve.

-

Plot the percentage of agonist-stimulated adenylyl cyclase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value of this compound for the inhibition of adenylyl cyclase activity.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kinetics of this compound, a cardioselective beta adrenoreceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: phase I evaluation of the pharmacodynamics of a cardioselective beta adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Pamatolol Degradation & Detection: A Technical Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with pamatolol, a cardioselective beta-adrenergic receptor antagonist. Due to the limited availability of direct studies on this compound degradation, this resource leverages data from structurally similar beta-blockers, such as metoprolol and propranolol, to provide insights into potential degradation pathways and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound and known degradation patterns of other aryloxypropanolamine beta-blockers, the primary degradation pathways are anticipated to be hydrolysis , oxidation , and photodegradation .

-

Hydrolytic Degradation: this compound's ether linkage and carbamate group may be susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis could cleave the ether bond, while basic conditions might hydrolyze the carbamate moiety.

-

Oxidative Degradation: The secondary alcohol and the aromatic ring in the this compound structure are potential sites for oxidation. Common laboratory oxidants like hydrogen peroxide could lead to the formation of various oxidized products.

-

Photodegradation: Exposure to UV light can induce photodegradation of molecules with aromatic chromophores, such as the phenyl group in this compound. This can lead to the formation of various photoproducts.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound have not been extensively reported in the literature, based on studies of analogous beta-blockers, potential degradation products could include:

-

Hydrolytic Products: Cleavage of the ether linkage could result in the formation of a diol and a phenol derivative. Hydrolysis of the carbamate could yield the corresponding amine.

-

Oxidative Products: Oxidation of the secondary alcohol could form a ketone. Hydroxylation of the aromatic ring is another possibility.

-

Photolytic Products: Photodegradation can result in a complex mixture of products, including those arising from cleavage of the propanolamine side chain.

Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for the analysis of beta-blockers and their degradation products.

-

HPLC-UV: This is a robust and widely available technique for the quantification of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is commonly performed at a wavelength where this compound exhibits maximum absorbance.

-

LC-MS/MS: This technique offers higher sensitivity and selectivity, making it ideal for the identification and quantification of trace-level degradation products. It provides molecular weight and structural information, which is crucial for characterizing unknown degradants.

Troubleshooting Guides

HPLC-UV Analysis

| Issue | Possible Cause | Troubleshooting Steps |

| Peak Tailing | 1. Column degradation. 2. Interaction of basic analyte with acidic silanols on the silica support. 3. Inappropriate mobile phase pH. | 1. Replace the column. 2. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |

| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. | 1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. |

| Baseline Drift | 1. Column temperature fluctuations. 2. Mobile phase composition changing over time. 3. Contaminated detector flow cell. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Flush the flow cell with a strong solvent. |

| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column efficiency has decreased. | 1. Optimize the mobile phase by adjusting the organic modifier content or pH. 2. Replace the column. |

LC-MS/MS Analysis

| Issue | Possible Cause | Troubleshooting Steps |

| Low Signal Intensity | 1. Ion suppression from matrix components or mobile phase additives. 2. Inefficient ionization of the analyte. 3. Suboptimal MS parameters. | 1. Improve sample preparation to remove interfering substances. Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate). 2. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 3. Perform tuning and calibration of the mass spectrometer. |

| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Leak in the system. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Check all fittings and connections for leaks. |

| Inconsistent Fragmentation | 1. Fluctuation in collision energy. 2. Presence of co-eluting isobaric interferences. | 1. Ensure the stability of the collision gas pressure. 2. Improve chromatographic separation to resolve the interference. |

| Mass Inaccuracy | 1. Mass spectrometer requires calibration. 2. Fluctuations in laboratory temperature. | 1. Perform regular mass calibration according to the manufacturer's recommendations. 2. Maintain a stable laboratory environment. |

Experimental Protocols

Forced Degradation Study Protocol (Hypothetical for this compound)

This protocol is a general guideline for conducting a forced degradation study on this compound, based on common practices for other beta-blockers.

Caption: Workflow for a forced degradation study of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for a specified period.

-

Photodegradation: Expose the this compound solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified period.

-

-

Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method. A control sample (unstressed this compound solution) should be analyzed alongside the stressed samples.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Representative Stability-Indicating HPLC-UV Method (Adapted from related beta-blockers)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Note: This method is a starting point and would require optimization and validation for the specific analysis of this compound and its degradation products.

Signaling Pathway Visualization

While this compound's primary mechanism of action is the blockade of beta-adrenergic receptors, understanding the downstream signaling is crucial. The following diagram illustrates the canonical beta-adrenergic signaling pathway that this compound inhibits.

Caption: this compound's inhibitory effect on the beta-adrenergic signaling pathway.

Pamatolol experimental variability and reproducibility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability and reproducibility challenges when working with pamatolol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cardioselective beta-adrenoceptor antagonist.[1] Its primary mechanism of action is to competitively block beta-1 (β1) adrenergic receptors, which are predominantly located in the heart. This blockade inhibits the normal physiological effects of catecholamines like norepinephrine and epinephrine on the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output.

Q2: What are the known pharmacokinetic properties of this compound in humans?

This compound is rapidly and completely absorbed after oral administration.[2] There is no evidence of a first-pass effect.[2] The elimination half-life has been observed to range from 2.9 to 4.6 hours after oral doses and 2.2 to 5.6 hours after intravenous doses in healthy subjects.[2]

Q3: Are there any known active metabolites of this compound?

Current evidence suggests that there are no active metabolites of this compound.[2] The drug is primarily excreted in an unchanged form.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves

Problem: You are observing significant variability in the dose-response relationship of this compound across different experimental batches or animal subjects.

Possible Causes and Troubleshooting Steps:

-

Animal Model Variability:

-

Genetic Background: Ensure that all animals are from the same inbred strain to minimize genetic variability in drug metabolism and receptor expression.

-

Age and Weight: Use a narrow range for the age and weight of the animals in your study, as these factors can influence drug distribution and clearance.

-

Health Status: Confirm that all animals are healthy and free from underlying conditions that could affect cardiovascular physiology.

-

-

Drug Formulation and Administration:

-

Solubility: this compound sulfate is water-soluble. Ensure complete dissolution of the compound before administration to avoid variability in the administered dose.

-

Route of Administration: Intravenous administration generally provides less pharmacokinetic variability compared to oral gavage. If using oral administration, be mindful of potential differences in gastrointestinal absorption.

-

-

Experimental Conditions:

-

Stress: Stress can elevate endogenous catecholamine levels, which can compete with this compound at the β1-receptor and alter the observed response. Acclimatize animals to the experimental setup to minimize stress.

-

Anesthesia: If anesthesia is used, be aware that it can have its own effects on the cardiovascular system and may interact with this compound. Use a consistent anesthetic regimen across all experiments.

-

Issue 2: Inconsistent Results in Receptor Binding Assays

Problem: You are experiencing poor reproducibility in your in vitro receptor binding assays for this compound.

Possible Causes and Troubleshooting Steps:

-

Membrane Preparation:

-

Source and Purity: Use a consistent source of cell membranes or tissue homogenates (e.g., specific cell line, cardiac tissue from a defined animal model). Ensure the purity of the membrane preparation, as contamination can interfere with binding.

-

Storage: Store membrane preparations at an appropriate temperature (typically -80°C) and avoid repeated freeze-thaw cycles, which can degrade receptor proteins.

-

-

Radioligand Issues:

-

Specific Activity and Purity: Use a radioligand with high specific activity and purity to ensure a good signal-to-noise ratio.

-

Concentration: Use a radioligand concentration at or below its Kd (dissociation constant) for the receptor to ensure that the binding is saturable and specific.

-

-

Assay Conditions:

-

Incubation Time and Temperature: Optimize and standardize the incubation time and temperature to ensure that the binding reaction reaches equilibrium.

-

Buffer Composition: Ensure that the buffer composition, including pH and ionic strength, is consistent across all assays.

-

Issue 3: Discrepancies Between In Vitro and In Vivo Data

Problem: The in vitro potency of this compound in your assays does not correlate well with its observed in vivo efficacy.

Possible Causes and Troubleshooting Steps:

-

Pharmacokinetic Factors:

-

Bioavailability: While this compound is reported to have good oral bioavailability in humans, this may differ in your animal model. Consider conducting pharmacokinetic studies in your specific model to determine the plasma concentrations achieved after administration.

-

Protein Binding: The extent of plasma protein binding can affect the free drug concentration available to interact with the target receptor. This can vary between species.

-

-

Pharmacodynamic Factors:

-

Receptor Density and Subtype Distribution: The density and relative proportions of β1 and β2 adrenergic receptors can vary between different tissues and animal models, which can influence the in vivo response.

-

Physiological State: The in vivo response to a beta-blocker is highly dependent on the level of sympathetic tone in the animal. Anesthetized or resting animals may show a blunted response compared to conscious, active animals.

-

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Oral Administration | Intravenous Administration |

| Elimination Half-life (t1/2) | 2.9 - 4.6 hours | 2.2 - 5.6 hours |

| Bioavailability | Rapid and complete absorption | N/A |

| First-Pass Effect | No evidence of a first-pass effect | N/A |

Table 2: Pharmacodynamic Effects of this compound in Healthy Human Volunteers

| Dose | Effect on Heart Rate |

| 10 mg (oral) | Minor reductions in standing and exercise-induced heart rate increases. |

| 400-600 mg (oral) | Maximal reductions in standing and exercise-induced heart rate increases. |

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy in a Rat Model

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound sulfate in sterile saline to the desired concentrations.

-

Administration: Administer this compound or vehicle (saline) via intravenous (IV) injection through a cannulated tail vein.

-

Hemodynamic Monitoring:

-

Anesthetize rats with a suitable anesthetic (e.g., isoflurane).

-

Implant a catheter in the carotid artery for continuous blood pressure and heart rate monitoring.

-

Allow for a stabilization period after surgery.

-

-

Experimental Procedure:

-

Record baseline heart rate and blood pressure for 30 minutes.

-

Administer a bolus of the β-agonist isoproterenol to induce tachycardia.

-

After the heart rate returns to baseline, administer this compound or vehicle.

-

After a set pre-treatment period (e.g., 15 minutes), administer a second bolus of isoproterenol.

-

-

Data Analysis: Compare the isoproterenol-induced increase in heart rate before and after this compound/vehicle administration to quantify the degree of beta-blockade.

Protocol 2: Radioligand Binding Assay for this compound Affinity at β1-Adrenergic Receptors

-

Membrane Preparation: Prepare crude membrane fractions from a cell line overexpressing the human β1-adrenergic receptor (e.g., CHO-β1 cells).

-

Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-dihydroalprenolol.

-

Assay Buffer: Tris-HCl buffer containing MgCl₂.

-

Procedure:

-

In a 96-well plate, add assay buffer, membrane preparation, and varying concentrations of unlabeled this compound.

-

Add the radioligand at a concentration near its Kd.

-

For non-specific binding determination, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

Incubate at a controlled temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the specific binding at each this compound concentration and perform non-linear regression analysis to determine the Ki (inhibitory constant) of this compound.

Visualizations

Caption: Mechanism of action of this compound as a β1-adrenergic receptor antagonist.

References

- 1. Rationale and design of the beta-blocker in heart failure with normal left ventricular ejection fraction (beta-PRESERVE) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

Improving the yield of Pamatolol chemical synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pamatolol chemical synthesis.

Proposed Synthesis of this compound

A plausible multi-step synthesis for this compound, based on established organic chemistry principles for analogous compounds, is outlined below. This pathway will serve as the foundation for the troubleshooting advice provided.

Overall Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Step 1: Protection of 4-(2-Aminoethyl)phenol

Q1: The protection of the primary amine with Boc anhydride is incomplete, resulting in a low yield of N-Boc-4-(2-aminoethyl)phenol. What are the possible causes and solutions?

A1:

-

Insufficient Base: The reaction requires a base to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.

-

Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, diisopropylethylamine) is used.

-

-

Hydrolysis of Boc Anhydride: Boc anhydride is sensitive to water, which can lead to its decomposition.

-

Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

-

-

Competitive Reaction with Phenolic Hydroxyl Group: The phenolic hydroxyl group can also react with Boc anhydride, although it is less nucleophilic than the amine.

-

Solution: Maintain a controlled temperature (e.g., 0 °C to room temperature) to favor the more reactive amine. Adding the Boc anhydride slowly to the reaction mixture can also improve selectivity.

-

| Parameter | Recommended Condition |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Base | Triethylamine (1.1 equivalents) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

Step 2: Reaction with Epichlorohydrin

Q2: The reaction of N-Boc-4-(2-aminoethyl)phenol with epichlorohydrin results in a low yield of the desired epoxide and the formation of byproducts.

A2:

-

Incorrect Base or Stoichiometry: A strong base is required to deprotonate the phenol, but an excess can lead to polymerization of epichlorohydrin.

-

Solution: Use a moderate base like potassium carbonate or sodium hydride in a stoichiometric amount.

-

-

High Reaction Temperature: Elevated temperatures can promote the formation of di-substituted products and polymerization.[1]

-

Solution: Conduct the reaction at a lower temperature (e.g., room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

-

Side Reaction with Boc-Protected Amine: Although protected, the carbamate nitrogen can still exhibit some reactivity under harsh conditions.

-

Solution: Employ milder reaction conditions and ensure complete conversion of the starting material to avoid the need for harsh purification methods.

-

| Parameter | Recommended Condition |

| Solvent | Acetone or Acetonitrile |

| Base | Potassium Carbonate (1.2 equivalents) |

| Temperature | Room temperature to 50 °C |

| Reaction Time | 12-24 hours |

Step 3: Epoxide Ring-Opening

Q3: The ring-opening of the epoxide with isopropylamine is slow, incomplete, or results in regioisomeric impurities.

A3:

-

Low Reactivity of Isopropylamine: Isopropylamine is a relatively hindered amine, which can lead to slow reaction rates.

-

Steric Hindrance: The epoxide is sterically hindered, which can affect the regioselectivity of the amine attack. The attack should preferentially occur at the less substituted carbon of the epoxide.[4]

-

Solution: The use of a protic solvent like methanol or ethanol can help to protonate the epoxide oxygen, activating it for nucleophilic attack and favoring the desired regioselectivity.

-

-

Formation of Di-adducts: The secondary amine product can potentially react with another molecule of the epoxide.

-

Solution: Use a significant excess of isopropylamine to ensure it outcompetes the product for reaction with the epoxide.

-

| Parameter | Recommended Condition |

| Solvent | Methanol or Ethanol |

| Reagent | Isopropylamine (3-5 equivalents) |

| Temperature | Reflux (60-80 °C) |

| Reaction Time | 8-16 hours |

Step 4: Deprotection of the N-Boc Group

Q4: The deprotection of the N-Boc group is incomplete, or the harsh acidic conditions lead to degradation of the product.

A4:

-

Insufficient Acid: An adequate amount of strong acid is required to cleave the Boc group.

-

Solution: Use a sufficient excess of a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in methanol or dioxane.

-

-

Acid-Labile Functional Groups: The molecule contains other functional groups that may be sensitive to strong acids.

-

Solution: Perform the deprotection at a low temperature (e.g., 0 °C) and monitor the reaction closely to minimize reaction time. Alternatively, milder deprotection methods can be explored, such as using oxalyl chloride in methanol.

-

-

Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule.

-

Solution: Use a scavenger such as anisole or thioanisole to trap the t-butyl cation.

-

| Parameter | Recommended Condition |

| Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 v/v) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

Step 5: Carbamate Formation

Q5: The final step of forming the methyl carbamate from the deprotected amine and methyl chloroformate gives a low yield.

A5:

-

Reactivity of Methyl Chloroformate: Methyl chloroformate is highly reactive and can be hydrolyzed by moisture.

-

Solution: Use anhydrous conditions and add the methyl chloroformate slowly at a low temperature (e.g., 0 °C).

-

-

Formation of Ureas: If the starting amine is not fully converted, it can react with the product to form urea byproducts.

-

Solution: Ensure the deprotection step is complete before proceeding. Use a slight excess of methyl chloroformate and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.